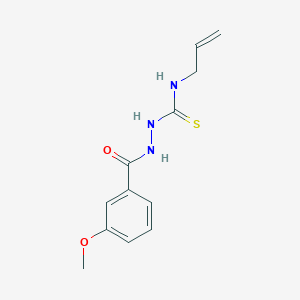

N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide” is a chemical compound with the CAS Number: 299923-31-2 . It has a molecular weight of 265.34 . The IUPAC name for this compound is N-allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide .

Physical and Chemical Properties The InChI Code for this compound is 1S/C12H15N3O2S/c1-3-7-13-12(18)15-14-11(16)9-5-4-6-10(8-9)17-2/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,18) . The compound should be stored in a refrigerated environment .

Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthesis and Characterization of Complexes for Chemotherapy Applications

One notable application involves the synthesis and characterization of dioxomolybdenum(VI) complexes, which include compounds structurally related to N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide. These complexes have been studied for their potential in chemotherapy, demonstrating pronounced activity against human colorectal cell lines, with greater efficacy than the standard reference drug 5-fluorouracil (Hussein et al., 2015).

Development of Fluorescent Chemosensors

Another significant application is the development of fluorescent chemosensors for the selective detection of bioactive ions such as Zn2+ and Mg2+. These chemosensors, based on derivatives of N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide, have demonstrated high specificity and sensitivity, along with successful application in live cell monitoring (Patil et al., 2018).

Applications in Catalysis

Research into the catalytic properties of compounds structurally related to N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide has also been conducted. Studies have shown their effectiveness in catalytic processes such as hydroformylation, offering high activities and selectivities under mild conditions. This highlights their potential in industrial applications where efficient and selective catalysts are crucial (Clark et al., 2005).

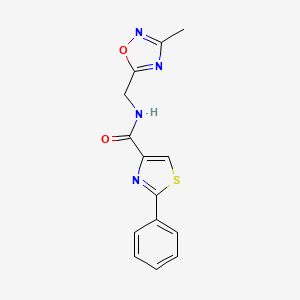

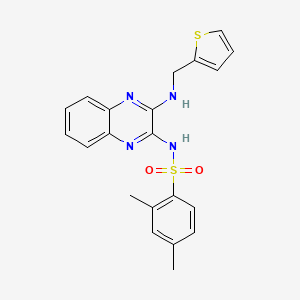

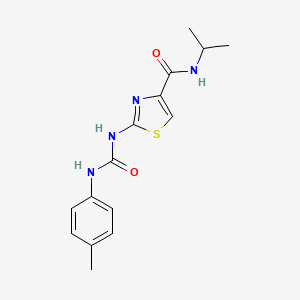

Antimicrobial and Anticancer Properties

Further research has focused on the antimicrobial and anticancer properties of thiazole derivatives synthesized from reactions involving compounds similar to N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide. These studies have identified compounds with significant efficacy against various bacterial strains and cancer cell lines, indicating their potential as novel therapeutic agents (Al-Mutabagani et al., 2021).

Corrosion Inhibition

Another area of application is in the field of corrosion inhibition, where derivatives of N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide have been explored as inhibitors for mild steel in acidic environments. These studies have shown that such compounds can significantly reduce the rate of steel corrosion, suggesting their utility in protecting industrial materials (Ferkous et al., 2020).

properties

IUPAC Name |

1-[(3-methoxybenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-3-7-13-12(18)15-14-11(16)9-5-4-6-10(8-9)17-2/h3-6,8H,1,7H2,2H3,(H,14,16)(H2,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOZPABCKRRCKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC(=S)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B2663229.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2663245.png)

![3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)